molecular formula C12H15N B3126281 1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline CAS No. 3327-29-5

1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline

Cat. No.: B3126281
CAS No.: 3327-29-5
M. Wt: 173.25 g/mol
InChI Key: UFFWABKYFLFHDG-UHFFFAOYSA-N
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Description

1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential pharmacological activities. This compound is part of the isoquinoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a three-component synthesis involving an aldehyde, an amine, and a diene can be employed to form the desired isoquinoline structure . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets. For instance, as an α2-adrenoceptor antagonist, it binds to α2-adrenoceptors and inhibits their activity, leading to increased levels of norepinephrine in the synaptic cleft . This can have various physiological effects, such as enhancing memory and alleviating depression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to act as an α2-adrenoceptor antagonist sets it apart from other similar compounds, making it a valuable molecule for research in neuropharmacology and related fields.

Properties

IUPAC Name

1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-5-11-10(4-1)7-9-13-8-3-6-12(11)13/h1-2,4-5,12H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFWABKYFLFHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3CCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoquinolinium chloride (prepared by the method of S. Akaboshi, T. Kutsuma, and K. Achiwa, J. Pharm. Bull., 1960, 8, 14, from N-(2-phenylethyl)-4-chlorobutyramide (56.4 g, 0.25 mol) and extracted into isopropanol-dichloromethane) in methanol (700 ml) and acetic acid (50 ml) at 0° C. was added portionwise sodium cyanoborohydride (19 g) over 1 h. After stirring overnight, the solvent was concentrated in vacuo. The residue was dissolved in dilute sodium hydroxide and was extracted twice with dichloromethane. The dried (magnesium sulfate) organic phase was concentrated to give an oil which was distilled using a Kugelrohr distilling apparatus, b.p. 100° C. at 0.25 mm, to give the title compound (30.4 g, 70%) as a pale yellow oil.
Name
2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoquinolinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step Two
Name
isopropanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 2
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 3
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 4
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 5
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 6
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline

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